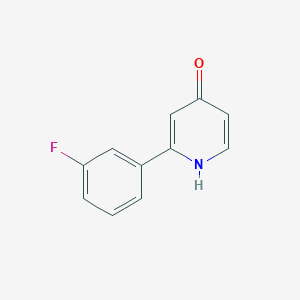

2-(3-Fluorophenyl)pyridin-4-ol

Descripción

Significance of the Pyridine (B92270) Core in Chemical Biology

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif in the field of chemical biology. researchgate.netrsc.org Its presence is noted in a vast number of biologically active compounds, including naturally occurring molecules like vitamins (e.g., niacin and pyridoxine) and alkaloids. researchgate.netbeilstein-journals.org The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for interactions with biological macromolecules. researchgate.netchim.it Consequently, pyridine and its derivatives are integral components of many pharmaceutical drugs, with over two-thirds of FDA-approved small-molecule drugs containing at least one N-heterocycle. rsc.orgchim.itresearchgate.net The versatility of the pyridine scaffold allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical and biological properties. rsc.orgresearchgate.net This has led to the development of a wide array of pyridine-based therapeutic agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov

Overview of 4-Hydroxypyridine (B47283) Derivatives in Medicinal Chemistry

Within the broad class of pyridine derivatives, 4-hydroxypyridines, also known as 4-pyridones, represent a particularly important subclass in medicinal chemistry. ontosight.ai These compounds are characterized by a hydroxyl group at the 4-position of the pyridine ring and exist in tautomeric equilibrium with their 4-pyridone form. ontosight.ai This structural feature allows them to act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

4-Hydroxypyridine derivatives have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai They serve as versatile building blocks in the synthesis of more complex pharmaceutical intermediates. For instance, derivatives of 4-hydroxy-2-pyridone have shown potential as anticancer agents. acs.org The development of novel 4-hydroxypyridine derivatives continues to be an active area of research, with some compounds being investigated for their potential as vasodilators for treating circulatory diseases. google.com

Role of Fluorination in Modulating Bioactivity of Heterocyclic Compounds

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. chim.itresearchgate.netmdpi.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's physicochemical and biological characteristics. researchgate.netnih.govacs.org

Fluorination can influence a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govrsc.org It can also modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability and its binding affinity to target receptors. mdpi.comrsc.org Furthermore, the introduction of fluorine can affect a compound's lipophilicity and membrane permeability, which are critical factors for drug absorption and distribution. mdpi.comrsc.org The strategic placement of fluorine on a heterocyclic ring can lead to more potent and selective therapeutic agents, and it is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. mdpi.comrsc.org

Research Gaps and Future Directions for 2-(3-Fluorophenyl)pyridin-4-ol

While the individual components of this compound—the pyridine core, the 4-hydroxyl group, and the fluorophenyl substituent—are all well-established motifs in medicinal chemistry, there is a lack of specific, in-depth research on this particular compound. A search of scientific literature and chemical databases reveals basic information such as its chemical formula (C11H8FNO) and some computed properties. However, there is a clear gap in the published research regarding its synthesis, comprehensive characterization, and, most importantly, its biological activity and potential therapeutic applications.

Future research on this compound should focus on several key areas:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for further study. Comprehensive spectroscopic and crystallographic analysis would confirm its structure and provide insights into its solid-state properties.

Biological Screening: A broad-based biological screening of this compound against a variety of biological targets is warranted. Given the known activities of related compounds, this could include assays for anticancer, anti-inflammatory, and antimicrobial activity.

Structure-Activity Relationship (SAR) Studies: Assuming interesting biological activity is identified, SAR studies involving the synthesis and testing of analogs would be a logical next step. This could involve moving the fluorine to other positions on the phenyl ring, replacing the phenyl ring with other aromatic or heterocyclic systems, or modifying the pyridine core.

Computational Modeling: Molecular modeling and computational studies could be employed to predict the compound's binding modes with potential biological targets and to guide the design of more potent analogs.

Addressing these research gaps will be crucial in determining whether this compound holds promise as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKHUIVLQZXVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692418 | |

| Record name | 2-(3-Fluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-03-3 | |

| Record name | 4-Pyridinol, 2-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261904-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Fluorophenyl Pyridin 4 Ol

Retrosynthetic Analysis of the 2-(3-Fluorophenyl)pyridin-4-ol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of disconnections. For the this compound scaffold, several logical disconnections can be envisioned.

A primary disconnection can be made at the carbon-carbon bond between the pyridine (B92270) and the fluorophenyl rings. This suggests a synthetic strategy involving the coupling of a pre-formed pyridine ring with a fluorophenyl component, or vice versa. This approach leads to precursors such as a 2-halopyridin-4-ol and a (3-fluorophenyl)boronic acid (for a Suzuki coupling) or a 2-lithiopyridin-4-ol derivative and a fluorinated aryl halide.

Alternatively, the pyridine ring itself can be disconnected, suggesting a cyclization reaction as the key bond-forming step. This approach would involve constructing the pyridine ring from acyclic precursors. For instance, a 1,5-dicarbonyl compound or its equivalent, incorporating the 3-fluorophenyl moiety, could be cyclized with an ammonia (B1221849) source to form the pyridine ring. This retrosynthetic approach opens up possibilities of employing classical named reactions for pyridine synthesis.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Precursors | Potential Forward Synthesis |

| C-C Bond Disconnection | 2-Halopyridin-4-ol and (3-fluorophenyl)boronic acid | Transition-Metal-Catalyzed Cross-Coupling |

| Pyridine Ring Disconnection | Acyclic 1,5-dicarbonyl compound with a 3-fluorophenyl group and an ammonia source | Cyclization Reactions (e.g., Hantzsch Synthesis) |

Classical Approaches to 4-Hydroxypyridine (B47283) Synthesis

Classical methods for pyridine synthesis have been established for over a century and can be adapted for the preparation of this compound.

Hantzsch Pyridine Synthesis Adaptations

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgresearchgate.net The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.com To adapt this for this compound, 3-fluorobenzaldehyde (B1666160) would be a key starting material. The reaction would proceed with a β-ketoester and an ammonia source, followed by oxidation to yield a pyridine-3,5-dicarboxylate. Subsequent hydrolysis and decarboxylation would be necessary to arrive at the target 4-hydroxypyridine structure. While a versatile method, the classical Hantzsch synthesis often requires harsh reaction conditions and can result in low yields. wikipedia.org

Cyclization Reactions

Various cyclization strategies can be employed to construct the 4-hydroxypyridine ring. One approach involves the reaction of 1,3-dicarbonyl compounds with ammonia, followed by N-acylation and an intramolecular aldol (B89426) condensation, which can yield substituted 4-hydroxypyridines in moderate yields over several steps. google.comgoogle.com Another method involves the conversion of substituted pyranones. For example, a 2-trifluoromethyl-4H-pyran-4-one can be treated with aqueous ammonia to yield 4-hydroxy-2-trifluoromethylpyridine. google.comgoogle.com This suggests a potential route where a pyranone bearing a 3-fluorophenyl group at the 2-position could be a key intermediate.

A more recent three-component reaction involves lithiated alkoxyallenes, nitriles, and carboxylic acids to produce highly substituted pyridin-4-ol derivatives. chim.it This method offers a flexible approach to a variety of substituted pyridin-4-ols.

Derivatization of Pre-existing Pyridine Scaffolds

Synthesizing this compound can also be achieved by modifying an already existing pyridine ring. One common method is the conversion of a 4-halopyridine. For instance, 4-chloropyridine (B1293800) can be converted to 4-hydroxypyridine under alkaline conditions, followed by acidification. guidechem.com Another route starts from 4-aminopyridine, which undergoes diazotization followed by hydrolysis to yield 4-hydroxypyridine. guidechem.com To apply these methods to the target molecule, one would need a starting pyridine already substituted with the 3-fluorophenyl group at the 2-position.

Contemporary Synthetic Strategies for Fluorinated Pyridine Derivatives

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules like this compound, with transition-metal-catalyzed reactions being particularly prominent.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.org Reactions like the Suzuki, Stille, and Negishi couplings are widely used to connect aryl and heteroaryl fragments. For the synthesis of this compound, a Suzuki coupling would be a highly effective strategy. This would typically involve the reaction of a 2-halopyridin-4-ol (or a protected version) with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these couplings, especially with heteroaromatic substrates. Ligand-free catalytic systems are also being developed as more cost-effective and sustainable alternatives. rsc.org The pyridyl group itself can act as a directing group in some transition metal-catalyzed reactions, facilitating functionalization. rsc.org

Table 2: Example of a Suzuki Cross-Coupling Approach

| Pyridine Substrate | Aryl Boronic Acid | Catalyst/Base System | Product |

| 2-Bromo-pyridin-4-ol | (3-Fluorophenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | This compound |

This contemporary approach often provides higher yields and greater functional group tolerance compared to many classical methods.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. For the synthesis of this compound, a common approach would involve the reaction of a halopyridin-4-ol derivative with 3-fluorophenylboronic acid.

A representative synthetic approach would utilize a 2-halopyridin-4-ol, such as 2-bromo- or 2-chloropyridin-4-ol, as the electrophilic partner. The choice of palladium catalyst and ligand is crucial for achieving high yields. Catalysts such as Pd(dppf)Cl₂ are often effective, and the reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate, in a solvent system like a mixture of dioxane and water. The reaction temperature is generally elevated, often between 65 and 100 °C. While specific yields for the direct synthesis of this compound are not extensively reported in readily available literature, analogous reactions for the synthesis of 2-arylpyridines have been shown to provide modest to good yields, generally in the range of 5-89%, depending on the specific substrates and conditions.

Interactive Data Table: Suzuki-Miyaura Coupling for 2-Arylpyridines

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Pyridine-2-sulfonyl fluoride (B91410) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | High |

| Halogenated pyridyl-sulfonyl fluoride | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Base | Solvent | RT-100 | Mod-Good |

| 2-Halopyridin-4-ol (hypothetical) | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | N/A |

Negishi Coupling Methodologies

The Negishi coupling offers a powerful alternative for the formation of C-C bonds, employing organozinc reagents which are often more reactive than their organoboron counterparts. This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide. In the context of synthesizing this compound, this would typically involve the reaction of a 2-halopyridin-4-ol with a (3-fluorophenyl)zinc halide reagent.

The organozinc reagent can be prepared beforehand or generated in situ from the corresponding 3-fluoro-halobenzene. Palladium catalysts, often with phosphine (B1218219) ligands, are commonly used to facilitate the coupling. The Negishi coupling is known for its high functional group tolerance and can often be carried out under mild conditions. While specific examples for the synthesis of this compound are scarce in the literature, the general applicability of the Negishi coupling for preparing unsymmetrical biaryls, including 2-arylpyridines, is well-established.

Interactive Data Table: General Parameters for Negishi Coupling

| Pyridine Substrate | Organozinc Reagent | Catalyst | Solvent | Temp (°C) |

| 2-Halopyridin-4-ol (hypothetical) | (3-Fluorophenyl)zinc halide | Pd(PPh₃)₄ or Ni(acac)₂ | THF or DME | RT-80 |

| 2-Bromopyridine | Arylzinc halide | Pd(0) or Ni(0) complex | THF | RT |

Sonogashira Coupling Approaches

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. While not a direct route to the target molecule, it can be a key step in a multi-step synthesis. For instance, a 2-halopyridin-4-ol could be coupled with a protected alkyne. Subsequent manipulation of the alkyne functionality, such as through a cyclization reaction, could then be employed to form the desired 2-arylpyridine scaffold.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base like triethylamine. The versatility of the Sonogashira coupling allows for the introduction of an alkynyl group which can then be transformed into various other functionalities.

Interactive Data Table: General Conditions for Sonogashira Coupling

| Pyridine Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| 2-Halopyridin-4-ol (hypothetical) | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF |

| Aryl Halide | Terminal alkyne | Pd(PPh₃)₄ | CuI | Amine | Various |

Asymmetric Synthesis and Fluorination Techniques

The introduction of fluorine and the potential for chirality add further dimensions to the synthesis of this compound. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, while specialized fluorination techniques allow for the precise installation of the fluorine atom.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic substrate. This strategy can be employed to introduce the fluorine atom onto the phenyl ring at a late stage of the synthesis, or to a precursor molecule. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose.

For instance, a 2-phenylpyridin-4-ol intermediate could potentially be fluorinated directly, although controlling the regioselectivity to obtain the desired 3-fluoro isomer on the phenyl ring would be a significant challenge and may lead to a mixture of products. A more controlled approach would involve the fluorination of a pre-functionalized phenyl precursor.

Nucleophilic Fluorination Methods

Nucleophilic fluorination employs a nucleophilic fluoride source, such as an alkali metal fluoride or a tetraalkylammonium fluoride, to displace a leaving group on an aromatic ring. A common strategy for synthesizing aryl fluorides is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt.

In the context of this compound synthesis, a precursor such as 2-(3-aminophenyl)pyridin-4-ol could be diazotized and subsequently treated with a fluoride source to install the fluorine atom. Another approach involves the nucleophilic aromatic substitution (SₙAr) of a suitable leaving group (e.g., a nitro group) on the phenyl ring of a precursor molecule with a fluoride anion.

C-H Functionalization for Regioselective Introduction of Fluorinated Moieties

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-F bond. Transition metal-catalyzed C-H activation, often directed by a coordinating group on the substrate, can enable the regioselective introduction of fluorine.

For a substrate like 2-phenylpyridine, palladium-catalyzed C-H fluorination has been shown to selectively introduce a fluorine atom onto the phenyl ring. nih.gov While this methodology has not been specifically reported for 2-phenylpyridin-4-ol, it represents a promising and modern approach for the synthesis of fluorinated biaryl compounds. The directing-group-assisted C-H activation would likely favor fluorination at the ortho position of the phenyl ring relative to the pyridine nitrogen.

Meta- and Para-Selective Difluoromethylation of Pyridines

While not a direct synthesis of this compound, the selective functionalization of the pyridine ring is a cornerstone of synthetic pyridine chemistry. Methodologies for the meta- and para-selective difluoromethylation of pyridines highlight the advanced strategies employed to modify the pyridine core. These reactions are crucial for creating a diverse range of pyridine-containing compounds with potential applications in various fields of chemical research.

Recent advancements have demonstrated the ability to control the regioselectivity of C-H difluoromethylation on the pyridine ring. This is often achieved through the use of specific directing groups or by modulating the electronic properties of the pyridine nucleus. Although this specific reaction does not yield the target compound, the principles of regioselective functionalization are fundamental to the broader field of pyridine synthesis.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of synthesizing 2-arylpyridin-4-ols, microwave irradiation can be a valuable tool.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Hypothetical 2-Aryl-4-pyridone

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 6-12 hours | 10-30 minutes |

| Temperature | Reflux (e.g., ~120-150 °C) | 150-180 °C |

| Typical Yield | 60-75% | 75-90% |

| Energy Consumption | High | Low |

| Solvent | High-boiling point solvents (e.g., toluene, xylene) | Polar, high-dielectric solvents (e.g., DMF, ethanol) |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of heterocyclic compounds like this compound, several green chemistry strategies can be employed.

One key approach is the use of environmentally benign solvents, such as water or ethanol, in place of hazardous organic solvents. Furthermore, the development of catalytic reactions is a cornerstone of green chemistry. For the synthesis of 2-arylpyridin-4-ols, the use of a reusable solid acid or base catalyst could replace traditional stoichiometric reagents, minimizing waste and simplifying product purification.

Another green chemistry tactic is the implementation of one-pot, multi-component reactions. A hypothetical green synthesis of this compound could involve a one-pot reaction of 3-fluorobenzaldehyde, an active methylene (B1212753) compound, and an ammonia source, catalyzed by a recyclable catalyst in a green solvent. This approach would have a high atom economy and reduce the number of synthetic steps and purification procedures.

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are critical steps in any synthetic procedure. For a compound like this compound, a combination of techniques would typically be employed to achieve high purity.

Initially, after the reaction is complete, a standard work-up procedure would be carried out. This often involves quenching the reaction mixture, followed by extraction with a suitable organic solvent. Due to the basic nature of the pyridine nitrogen, the crude product can be purified by washing the organic layer with a dilute acidic solution to remove any non-basic impurities. The product can then be recovered from the aqueous layer by basification and subsequent extraction.

Table 2: Common Purification Techniques for Pyridine Derivatives

| Technique | Principle | Application for this compound |

| Acid-Base Extraction | Exploits the basicity of the pyridine nitrogen to separate it from non-basic impurities. | The crude product in an organic solvent can be extracted into an aqueous acid. After separation, the aqueous layer is basified, and the pure product is re-extracted into an organic solvent. |

| Crystallization | Purification of a solid compound based on differences in solubility. | The crude solid product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. |

| Column Chromatography | Separation of compounds based on their differential adsorption onto a stationary phase. | The crude mixture is passed through a column of silica (B1680970) gel or alumina, and the components are eluted with a solvent system of appropriate polarity. |

Following the initial work-up, the crude product is often purified by recrystallization from an appropriate solvent or solvent mixture. This technique is highly effective for removing small amounts of impurities from a solid product.

For more challenging separations, or to obtain a very high degree of purity, column chromatography is a powerful tool. The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation. The progress of the purification can be monitored by thin-layer chromatography (TLC). After purification, the identity and purity of this compound would be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Advanced Spectroscopic Characterization of 2 3 Fluorophenyl Pyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 2-(3-Fluorophenyl)pyridin-4-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon signals, offering unambiguous confirmation of its chemical structure. The analysis considers the tautomeric equilibrium, which strongly favors the pyridin-4-ol form over its pyridone counterpart.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the eight protons in the molecule, plus a signal for the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the pyridine (B92270) ring, the hydroxyl group, and the fluorine atom on the phenyl ring.

The protons on the pyridine ring are anticipated to appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The protons on the 3-fluorophenyl ring will also resonate in this region, with their shifts and splitting patterns dictated by their position relative to the fluorine atom and the pyridine ring. The hydroxyl proton (OH) is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

A plausible proton assignment is detailed below, based on established substituent effects in similar aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~6.90 | d | J = 7.2 Hz |

| H5 | ~7.95 | d | J = 7.2 Hz |

| H6 | ~8.30 | s | |

| H2' | ~7.75 | dt | J = 7.8, 1.5 Hz |

| H4' | ~7.20 | ddd | J = 8.5, 2.5, 1.0 Hz |

| H5' | ~7.45 | td | J = 8.0, 6.0 Hz |

| H6' | ~7.65 | d | J = 7.8 Hz |

Note: Predicted data is based on analogous structures and theoretical principles. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eleven distinct carbon signals are expected. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects. The carbon attached to the fluorine atom (C3') will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (around 240-250 Hz). Other carbons in the fluorophenyl ring will exhibit smaller, long-range C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (JCF, Hz) |

|---|---|---|

| C2 | ~155.0 | ~3.0 (⁴JCF) |

| C3 | ~110.0 | |

| C4 | ~165.0 | |

| C5 | ~145.0 | |

| C6 | ~118.0 | |

| C1' | ~140.0 | ~7.0 (²JCF) |

| C2' | ~115.0 | ~21.0 (²JCF) |

| C3' | ~163.0 | ~245.0 (¹JCF) |

| C4' | ~120.0 | ~2.5 (⁴JCF) |

| C5' | ~131.0 | ~8.0 (³JCF) |

Note: Predicted data is based on analogous structures and theoretical principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, COSY would show correlations between adjacent protons. Key expected cross-peaks include:

H3 correlating with H5 on the pyridine ring.

Strong correlations within the fluorophenyl ring spin system: H4' with H5', H5' with H6', and H6' with H2'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is instrumental in assigning the carbon signals for all protonated carbons. For instance, the proton signal at ~6.90 ppm (H3) would show a cross-peak with the carbon signal at ~110.0 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Important expected HMBC correlations include:

H6 showing correlations to C2, C4, and C5, confirming its position on the pyridine ring.

H2' and H6' on the phenyl ring showing correlations to the pyridine carbon C2, establishing the connection between the two rings.

H3 and H5 showing correlations to the hydroxyl-bearing carbon, C4.

Fluorine NMR (¹⁹F NMR) for Characterizing Fluorine Environment

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. Fluorine (¹⁹F) has a nuclear spin of ½ and 100% natural abundance, making it a sensitive nucleus for NMR analysis. alfa-chemistry.com The chemical shift of fluorine is highly sensitive to its electronic environment. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the phenyl ring. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of -110 to -120 ppm relative to CFCl₃. colorado.eduucsb.edu The exact shift provides a characteristic fingerprint for the electronic environment of the C-F bond. This signal would be split into a multiplet due to coupling with the ortho (H2', H4') and meta (H6') protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₈FNO), HRMS analysis, typically using electrospray ionization (ESI), would be performed to detect the protonated molecule [M+H]⁺.

The calculated exact mass for the protonated molecule [C₁₁H₉FNO]⁺ is 190.0663 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would provide definitive confirmation of the compound's elemental composition.

Calculated Exact Mass:

Formula: C₁₁H₈FNO

Molecular Weight: 189.19 g/mol

Exact Mass of [M+H]⁺ (C₁₁H₉FNO⁺): 190.0663 Da

This comprehensive spectroscopic analysis, combining various NMR techniques with HRMS, allows for the unequivocal structural elucidation and confirmation of this compound.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides invaluable information about the structure of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular formula C₁₁H₈FNO), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 190.0662. The fragmentation of this ion is expected to occur at the weakest bonds and lead to the formation of stable fragment ions.

The fragmentation of related fluorinated and pyridine-containing compounds suggests that the initial fragmentation of the [M+H]⁺ ion of this compound would likely involve several key pathways. One probable fragmentation is the loss of a neutral molecule of carbon monoxide (CO) from the pyridin-4-ol ring, a common fragmentation for hydroxypyridines. This would result in a fragment ion with a significant abundance.

Another expected fragmentation pathway involves the cleavage of the bond between the phenyl and pyridine rings. The stability of both aromatic rings suggests that this bond might be relatively strong; however, charge stabilization on either the fluorophenyl or the pyridine fragment could drive this dissociation. The presence of the fluorine atom on the phenyl ring influences the electron distribution and can affect the fragmentation pattern. The loss of a neutral HF molecule is also a possibility, as seen in the mass spectra of other fluorinated aromatic compounds.

Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound are outlined below:

Loss of CO: The pyridin-4-ol ring can undergo a rearrangement and lose a neutral CO molecule (28 Da), leading to a fragment ion at m/z 162.0562.

Cleavage of the C-C bond between the rings: This would lead to two possible fragment ions: the fluorophenyl cation (m/z 95.02) and the protonated 4-hydroxypyridine (B47283) cation (m/z 96.04). The relative intensities of these peaks would depend on the stability of the respective charged fragments.

Loss of HF: Elimination of a neutral hydrogen fluoride molecule (20 Da) from the precursor ion could result in a fragment at m/z 170.06.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 190.0662 | 162.0562 | CO | Pyrrole derivative cation |

| 190.0662 | 95.0200 | C₅H₅NO | Fluorophenyl cation |

| 190.0662 | 96.0444 | C₆H₄F | Protonated 4-hydroxypyridine |

| 190.0662 | 170.0612 | HF | Dehydrofluorinated molecular ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of a hydroxyl group, a pyridine ring, and a fluorinated phenyl ring will give rise to a unique spectral fingerprint.

The tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms is a crucial aspect to consider. The position of the O-H and C=O stretching vibrations can provide information about the predominant tautomer in a given state (solid, liquid, or solution).

Based on the analysis of similar compounds, such as 2-hydroxypyridine, the following characteristic IR absorption bands are anticipated for this compound:

O-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, which may be involved in intermolecular hydrogen bonding.

N-H Stretching: If the pyridin-4(1H)-one tautomer is present, a band corresponding to the N-H stretching vibration would be observed, typically in the same region as the O-H stretch.

Aromatic C-H Stretching: Sharp absorption bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are attributed to the C-H stretching vibrations of the aromatic rings.

C=O Stretching: A strong absorption band in the range of 1650-1600 cm⁻¹ would indicate the presence of the pyridin-4(1H)-one tautomer. The exact position of this band is sensitive to hydrogen bonding.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and phenyl rings are expected to appear in the 1600-1450 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration of the fluorophenyl group typically gives a strong and characteristic absorption band in the 1250-1000 cm⁻¹ region.

O-H Bending: In-plane bending of the O-H group is expected around 1400-1300 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the 900-690 cm⁻¹ region, and their positions can provide information about the substitution patterns.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3400-3200 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3100-3000 | Sharp, Medium-Weak |

| C=O Stretch (keto tautomer) | 1650-1600 | Strong |

| Aromatic C=C and C=N Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

| O-H Bend | 1400-1300 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-690 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic rings.

The conjugation between the phenyl and pyridine rings will significantly influence the position and intensity of the absorption maxima (λmax). The presence of the hydroxyl group and the fluorine atom as substituents will also have an effect on the electronic transitions. Solvatochromism, the shift in λmax with solvent polarity, can provide further insights into the nature of the electronic transitions.

For aromatic and heteroaromatic compounds, several distinct absorption bands are typically observed:

π → π Transitions:* These are generally high-intensity absorptions and are expected to be the most prominent features in the UV-Vis spectrum of this compound. The extended conjugation between the two rings would likely result in a red shift (shift to longer wavelengths) of these bands compared to the individual parent rings (benzene and pyridine).

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an anti-bonding π* orbital. These are typically of lower intensity than π → π* transitions and may appear as a shoulder on a stronger absorption band.

The UV-Vis spectrum of this compound is predicted to exhibit two main absorption bands in the UV region. The exact λmax values will depend on the solvent used.

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π | ~250-280 | High | Corresponds to the conjugated aromatic system. |

| π → π | ~300-340 | Medium | Lower energy transition within the conjugated system. |

| n → π | >300 | Low | May be obscured by stronger π → π transitions. |

Reactivity and Chemical Transformations of 2 3 Fluorophenyl Pyridin 4 Ol

Tautomerism in 4-Hydroxypyridine (B47283) Systems (Pyridinol-Pyridone Equilibrium)

The compound 2-(3-Fluorophenyl)pyridin-4-ol exists as a dynamic equilibrium between two tautomeric forms: the pyridinol form (4-hydroxypyridine) and the pyridone form (pyridin-4(1H)-one). This equilibrium is a characteristic feature of 2- and 4-hydroxypyridines. youtube.com

This compound (Pyridinol form)

2-(3-Fluorophenyl)pyridin-4(1H)-one (Pyridone form)

The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state and the solvent. stackexchange.com In the gas phase, the hydroxy form (pyridinol) is generally favored. stackexchange.comnih.gov However, in polar solvents and in the solid state, the equilibrium overwhelmingly shifts toward the pyridone form. stackexchange.com This preference for the pyridone tautomer is attributed to several factors, including its ability to form intermolecular hydrogen bonds and the stability gained from a charge-separated resonance structure that maintains aromaticity. stackexchange.com The C=O bond in the pyridone form is also stronger than the C=N bond. stackexchange.com

The presence of the 2-(3-fluorophenyl) substituent is not expected to fundamentally alter this equilibrium but may exert minor electronic influences. Substituents at the α-positions (C2/C6) of the pyridine (B92270) ring have been shown to affect the tautomeric equilibrium more significantly than those at the β-positions (C3/C5). rsc.org

| Condition | Predominant Tautomer | Primary Rationale |

|---|---|---|

| Gas Phase | Pyridinol (4-hydroxypyridine) | Intrinsic molecular stability. stackexchange.com |

| Non-polar Solvents (e.g., cyclohexane) | Comparable amounts of both tautomers. stackexchange.com | Reduced influence of intermolecular forces. |

| Polar Solvents (e.g., water, ethanol) | Pyridone (pyridin-4(1H)-one) | Stabilization via intermolecular hydrogen bonding. stackexchange.com |

| Crystalline/Solid State | Pyridone (pyridin-4(1H)-one) | Favorable crystal lattice packing and hydrogen bonding. stackexchange.com |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles, making its reactivity comparable to that of nitrobenzene. wikipedia.orgfirsthope.co.in Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. wikipedia.org This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.org

When substitution does occur, it is directed to the C-3 and C-5 positions (meta to the nitrogen). quora.comquora.com Attack at the C-2, C-4, or C-6 positions is disfavored because it leads to an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quora.com

In this compound, the directing effects of the existing substituents must be considered:

Pyridine Nitrogen : Strongly deactivating and meta-directing (to C3, C5). wikipedia.orgcognitoedu.org

4-OH group (Pyridinol form) : A strongly activating, ortho-, para-directing group. ulethbridge.caorganicchemistrytutor.com It would direct incoming electrophiles to the C3 and C5 positions.

4-oxo group (Pyridone form) : A deactivating group.

2-(3-Fluorophenyl) group : A deactivating group with a complex directing influence.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. firsthope.co.inwikipedia.orgstackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com

For a SNAr reaction to occur on this compound, two conditions must be met:

The reaction must occur at an activated position (C-2, C-4, or C-6).

There must be a good leaving group at that position.

The C-2 position is blocked by the fluorophenyl group. The C-4 position bears a hydroxyl/oxo group, which is a poor leaving group. Therefore, direct nucleophilic displacement is not feasible. However, the hydroxyl group can be converted into a better leaving group, such as a triflate (OTf) or a nonaflate (ONf), which are excellent leaving groups. researchgate.net Conversion to the corresponding 4-chloro or 4-bromo derivative would also facilitate substitution. Once activated, the C-4 position would be highly susceptible to attack by a wide range of nucleophiles. youtube.comnih.gov This strategy is a common route to functionalize the 4-position of hydroxypyridines. researchgate.net

Reactions Involving the Hydroxyl Group

The hydroxyl group of the pyridinol tautomer and the N-H/C=O system of the pyridone tautomer are the primary sites for many chemical transformations. Reactions with electrophiles can occur at either the nitrogen or the oxygen atom, and the selectivity often depends on the reaction conditions. ysu.eduresearchgate.net

O-Alkylation and O-Acylation

Alkylation and acylation of 4-hydroxypyridine systems can lead to either N- or O-substituted products. researchgate.net The deprotonation of the pyridone tautomer generates an ambident nucleophile that can react with electrophiles at either the nitrogen or the oxygen atom. researchgate.net

O-Alkylation : Reaction with alkyl halides or other alkylating agents can yield 4-alkoxypyridine derivatives. This reaction is a form of etherification. Conditions can be optimized to favor O-alkylation over N-alkylation, for example, by careful choice of solvent and base. nih.gov

O-Acylation : Reaction with acyl chlorides or anhydrides yields 4-acyloxypyridine derivatives. This reaction is a form of esterification.

Esterification and Etherification

As noted, these reactions are specific examples of O-acylation and O-alkylation, respectively.

Etherification : The formation of ethers (4-alkoxy or 4-aryloxy pyridines) is achieved by reacting the compound with alkyl or aryl halides, typically in the presence of a base. nih.gov The Mitsunobu reaction, using a phosphine (B1218219) and an azodicarboxylate (e.g., DEAD), provides a powerful method for ether formation from alcohols, including hydroxypyridines. wordpress.com Copper-catalyzed reactions have also been employed for the O-arylation of hydroxypyridines. acs.org

Esterification : Esters can be formed by reacting the hydroxyl group with carboxylic acids (under acidic catalysis, e.g., Fischer esterification), acid chlorides, or anhydrides.

| Transformation | Reaction Type | Typical Reagents |

|---|---|---|

| Etherification | O-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) + Base (e.g., K₂CO₃, NaH) |

| Etherification | Mitsunobu Reaction | Alcohol (R-OH) + PPh₃ + DEAD or DIAD |

| Esterification | O-Acylation | Acyl Halides (e.g., Acetyl chloride) or Anhydrides (e.g., Acetic anhydride) + Base (e.g., Pyridine, Et₃N) |

| Esterification | Fischer Esterification | Carboxylic Acid (R-COOH) + Strong Acid Catalyst (e.g., H₂SO₄) |

Reactions Involving the Fluorophenyl Moiety

The 3-fluorophenyl group is generally less reactive than the pyridine-4-ol core. The Carbon-Fluorine bond is very strong, making the fluorine atom a poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated by other substituents (e.g., nitro groups). researchgate.netlibretexts.org

Electrophilic Aromatic Substitution : The fluorophenyl ring can undergo EAS. The fluorine atom is a deactivating but ortho-, para-directing group. ulethbridge.ca The pyridin-4-ol substituent is also deactivating due to the electron-withdrawing nature of the pyridine ring. Therefore, substitution on the fluorophenyl ring would require forcing conditions. The directing effects of the two substituents would lead to a mixture of products, with substitution occurring ortho/para to the fluorine and meta to the pyridine ring.

Nucleophilic Aromatic Substitution : Displacement of the fluorine atom via SNAr is extremely difficult. It would require harsh conditions and a potent nucleophile, as the ring lacks strong electron-withdrawing groups (like -NO₂) in positions ortho or para to the fluorine atom to stabilize the anionic intermediate. libretexts.org The pyridinyl group, being electron-withdrawing, provides some activation, but it is meta to the fluorine and thus less effective at stabilizing the Meisenheimer intermediate. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-Fluorophenyl)pyridin-4(1H)-one |

| 4-Hydroxypyridine |

| Pyridin-4(1H)-one |

| Nitrobenzene |

| Triflate (Trifluoromethanesulfonate) |

| Nonaflate (Nonafluorobutanesulfonate) |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Triphenylphosphine (PPh₃) |

| Acetyl chloride |

| Acetic anhydride |

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in oxidation and reduction reactions is dictated by the electronic properties of the substituted pyridine ring and the potential for tautomerism between the pyridin-4-ol and pyridin-4-one forms. While specific experimental data on the oxidation and reduction of this compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from studies on analogous fluorinated pyridines and substituted pyridin-4-ols.

Oxidation Chemistry

The oxidation of pyridin-4-ols is not a commonly reported transformation. The pyridine ring is generally electron-deficient and thus relatively resistant to oxidation. The presence of the hydroxyl group at the 4-position, however, can influence this reactivity. The tautomeric equilibrium with the pyridin-4-one form is a key consideration, as the pyridin-4-one structure may present different oxidation pathways.

It is plausible that under strong oxidizing conditions, degradation of the molecule could occur. However, more controlled oxidation would likely target the phenyl ring if appropriate activating groups were present, though the fluorine substituent is deactivating. The pyridine nitrogen can be oxidized to an N-oxide using reagents like peroxy acids, but this is a general reaction for many pyridine derivatives.

In the context of metabolic studies, the introduction of a fluorine atom into a molecule is known to increase its metabolic stability by slowing down the rate of oxidation. This suggests that the fluorophenyl moiety of this compound would be less susceptible to oxidative metabolism compared to a non-fluorinated analogue.

While direct oxidation of the pyridin-4-ol ring is not well-documented, the oxidation of related dihydropyridine (B1217469) systems to their corresponding pyridine derivatives is a common and important reaction. This transformation is crucial in the context of Hantzsch ester dihydropyridines, which serve as models for the NADH coenzyme. Various oxidizing agents can achieve this aromatization, as detailed in the table below, which showcases the oxidation of dihydropyridine derivatives to pyridines.

Table 1: Examples of Oxidizing Agents for the Aromatization of Dihydropyridines

| Oxidizing Agent/Method | Substrate Type | Product Type | Yield (%) | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | Hantzsch 1,4-Dihydropyridines | Pyridine Derivatives | 53-64% | researchgate.netwum.edu.pk |

| Nitric Acid (catalytic) | Hantzsch 1,4-Dihydropyridines | Pyridine Derivatives | Moderate | researchgate.netwum.edu.pk |

| Calcium Hypochlorite (Bleaching Powder) | Hantzsch 1,4-Dihydropyridines | Pyridine Derivatives | Moderate to Good | researchgate.netwum.edu.pk |

Reduction Chemistry

The reduction of the pyridine ring in this compound to the corresponding piperidine (B6355638) is a more predictable transformation, with several established methods for the hydrogenation of fluorinated pyridines. Catalytic hydrogenation is a common approach, although challenges such as catalyst poisoning by the nitrogen heterocycle and potential hydrodefluorination must be addressed.

Recent studies have demonstrated efficient and selective methods for the hydrogenation of fluoropyridines. These methods often employ transition metal catalysts and can tolerate various functional groups. The reduction of the pyridine ring is a valuable transformation as it converts a flat, aromatic system into a three-dimensional saturated heterocycle, which is a common motif in pharmaceuticals.

The electrochemical reduction of pyridine derivatives has also been investigated. This typically involves the transfer of two electrons and a proton to the pyridine ring. The specific reduction potential is influenced by the nature and position of substituents on the ring.

Several catalytic systems have been developed for the hydrogenation of fluoropyridines, providing access to fluorinated piperidines. These reactions are often performed under acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction and prevents catalyst poisoning.

Table 2: Catalytic Systems for the Hydrogenation of Fluoropyridines

| Catalyst | Reagents/Conditions | Substrate | Product | Diastereoselectivity/Yield | Reference |

| Pd(OH)₂/C | H₂, aq. HCl, MeOH | 3-Fluoropyridine | 3-Fluoropiperidine | - / High Yield | acs.orgnih.gov |

| [Rh(COD)Cl]₂ / CAAC ligand | H₂, HBpin, THF, 25 °C | 3-Fluoropyridine | cis-3-Fluoropiperidine | High diastereoselectivity | nih.gov |

| Iridium(III) complexes | H₂, various solvents | Substituted Pyridines | Substituted Piperidines | High Yields | chemrxiv.org |

Note: The table presents data for analogous compounds to infer the potential reactivity of this compound.

Computational Chemistry and Molecular Modeling Studies of 2 3 Fluorophenyl Pyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation of 2-(3-Fluorophenyl)pyridin-4-ol would reveal its conformational flexibility and how it might bind to a biological target, such as a protein active site. This information is vital in drug discovery for understanding the mechanism of action.

In Silico ADME/Tox Predictions for Drug-Likeness Assessment

In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. These predictions are essential for assessing a molecule's potential as a drug candidate. For this compound, this analysis would involve calculating parameters such as solubility, permeability, metabolic stability, and potential toxicities, which are key determinants of a compound's drug-likeness.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.orgjocpr.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that influence a specific biological response. wikipedia.orgjocpr.com For this compound and its analogs, QSAR studies can provide valuable insights into the structural requirements for a desired biological effect, thereby guiding the synthesis of more potent and selective molecules.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org A general QSAR model can be represented by the following equation:

Biological Activity = f (Molecular Descriptors) + error

Where the molecular descriptors are numerical representations of the chemical's structural and physicochemical features. wikipedia.org

Descriptor Calculation and Selection

The first step in developing a QSAR model for a series of compounds related to this compound involves calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are 2D descriptors that characterize the connectivity of atoms within the molecule.

Geometrical Descriptors: These 3D descriptors relate to the size and shape of the molecule.

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and polarizability.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

For a hypothetical series of analogs of this compound, where substituents are varied on the phenyl or pyridinol rings, a range of descriptors would be calculated. The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like partial least squares (PLS) regression or genetic algorithms to avoid overfitting the model. nih.govnih.gov

Building and Validating the QSAR Model

Once a set of relevant descriptors is selected, a mathematical model is constructed to correlate these descriptors with the observed biological activity. jocpr.com Common methods for building QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. physchemres.org

Partial Least Squares (PLS): This is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.govnih.gov

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to capture complex, non-linear relationships between structure and activity. nih.govnih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. jocpr.com This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. nih.gov Key statistical parameters used for model validation include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set. A high Q² value (typically > 0.5) is indicative of a model with good predictive ability. mdpi.com

Hypothetical QSAR Study of this compound Analogs

To illustrate the application of QSAR, consider a hypothetical study on a series of 2-(phenyl)pyridin-4-ol derivatives designed to inhibit a specific enzyme. The biological activity is expressed as the concentration required for 50% inhibition (IC50), which is converted to a logarithmic scale (pIC50) for the QSAR analysis.

A hypothetical QSAR equation derived from such a study might look like this:

pIC50 = 0.75 * logP - 0.23 * MW + 1.5 * HD_count + 3.4

In this equation, logP represents the lipophilicity, MW is the molecular weight, and HD_count is the number of hydrogen bond donors. This hypothetical model suggests that higher lipophilicity and more hydrogen bond donors increase the inhibitory activity, while a larger molecular weight is detrimental.

Below are interactive data tables showing hypothetical data for a QSAR study of this compound analogs.

Table 1: Hypothetical Molecular Descriptors for a Series of 2-(phenyl)pyridin-4-ol Analogs

| Compound ID | R-group | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors |

| 1 | 3-F | 191.18 | 2.1 | 1 |

| 2 | H | 173.19 | 1.8 | 1 |

| 3 | 4-Cl | 207.64 | 2.5 | 1 |

| 4 | 2-CH3 | 187.22 | 2.3 | 1 |

| 5 | 4-OCH3 | 203.22 | 1.9 | 1 |

| 6 | 3-CN | 198.20 | 1.5 | 1 |

Table 2: Hypothetical Biological Activity and Predicted Activity from a QSAR Model

| Compound ID | Experimental pIC50 | Predicted pIC50 |

| 1 | 5.8 | 5.7 |

| 2 | 5.5 | 5.6 |

| 3 | 6.0 | 5.9 |

| 4 | 5.7 | 5.8 |

| 5 | 5.9 | 5.9 |

| 6 | 5.2 | 5.3 |

Such QSAR models, once validated, can be used to predict the bioactivity of novel, yet-to-be-synthesized analogs of this compound, prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process.

Biological and Pharmacological Investigations of 2 3 Fluorophenyl Pyridin 4 Ol

In Vitro Bioactivity Profiling

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The pyridine (B92270) nucleus is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic and antiproliferative effects against a range of human cancer cell lines nih.govnih.govmdpi.com. Research into compounds structurally related to 2-(3-Fluorophenyl)pyridin-4-ol, particularly those featuring fluorophenyl and hydroxyphenyl groups, has highlighted their potential as targeted anticancer agents.

A study on dihydroxylated 2,6-diphenyl-4-fluorophenylpyridines revealed that the presence and position of fluorine functionalities are crucial for their biological activity. Specifically, 4-fluorophenyl groups were found to be important for strong inhibition of topoisomerase IIα, a key enzyme in cancer cell proliferation nih.gov. Certain derivatives within this class showed significant antiproliferative effects, particularly against HCT15 colorectal adenocarcinoma and T47D breast cancer cell lines nih.gov. For instance, one compound featuring a para-fluorophenyl group at the 4-position and meta-phenolic groups demonstrated potent inhibition of HeLa cervix adenocarcinoma cells with an IC50 value of 1.28 μM nih.gov.

Further studies on other pyridine derivatives have shown potent cytotoxicity. For example, pyridino[2,3-f]indole-4,9-diones exhibited excellent cytotoxicity against human CNS tumor cell lines (XF 498) and colon tumor cell lines (HCT 15), with some derivatives showing greater potency than the standard drug doxorubicin google.com. Similarly, a study of a pyrazol-3-one derivative containing a 4-fluorophenyl group reported significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, with the triple-negative MDA-MB-231 line showing higher sensitivity ijcce.ac.irmdpi.com.

These findings collectively underscore the potential of the fluorophenyl-pyridine scaffold as a basis for developing new anticancer therapies. The antiproliferative activity is often linked to specific structural features that enable targeted inhibition of crucial cellular processes in cancer cells.

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives against Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Dihydroxylated 4-fluorophenylpyridine | HeLa (Cervix Adenocarcinoma) | IC50 | 1.28 µM | nih.gov |

| Pyridino[2,3-f]indole-4,9-dione | XF 498 (CNS Tumor) | ED50 | 0.006 µg/ml | google.com |

| Pyridino[2,3-f]indole-4,9-dione | HCT 15 (Colon Tumor) | ED50 | 0.073 µg/ml | google.com |

| Pyrazol-3-one derivative | MCF-7 (Breast Cancer) | IC50 | 5.355 µg/ml | ijcce.ac.irmdpi.com |

Antimicrobial Activity (Antibacterial, Antifungal)

Pyridine derivatives are recognized for their broad-spectrum antimicrobial properties nih.gov. The incorporation of a fluorinated pyridine moiety into other chemical scaffolds has been explored as a strategy to enhance antibacterial activity. For example, a series of 4-aminoquinoline hybrids featuring fluorinated pyridine derivatives showed moderate antibacterial activity against the Gram-positive bacterium Staphylococcus aureus nih.gov.

Studies on alkyl pyridinol compounds, which share the core pyridin-4-ol structure, have demonstrated potent and selective activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) mdpi.com. Some of these compounds exhibit bactericidal effects at low concentrations by causing disruption and deformation of the bacterial cell membrane mdpi.com. Similarly, certain pyridinium (B92312) salts have shown strong antibacterial action against S. aureus, with activity influenced by the nature of the side chains on the pyridinium nitrogen mdpi.com.

In the realm of antifungal research, fluoro-substituted pyrazoles have demonstrated activity against various phytopathogenic fungi mdpi.com. Pyridine derivatives have also been investigated for their ability to inhibit fungal growth. One study identified a class of pyridines and pyrimidines that mediate their antifungal activity against Candida albicans through the putative inhibition of lanosterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway researchgate.net. Another naturally occurring compound, Terpinen-4-ol, has shown significant antifungal activity against Candida species, including strains resistant to conventional azole antifungals researchgate.net.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Organism | Activity Type | Notable Finding | Reference |

|---|---|---|---|---|

| Fluorinated Pyridine-4-aminoquinoline Hybrid | Staphylococcus aureus | Antibacterial | Moderate activity observed | nih.gov |

| Alkyl Pyridinol | Staphylococcus aureus (including MRSA) | Antibacterial | Potent, bactericidal, membrane-disrupting | mdpi.com |

| Pyridinium Salt | Staphylococcus aureus | Antibacterial | High activity, comparable to ceftazidime | mdpi.com |

| Pyridine/Pyrimidine Derivative | Candida albicans | Antifungal | Putative inhibition of lanosterol demethylase | researchgate.net |

Anti-inflammatory Properties

Derivatives of 3-hydroxy-pyridine-4-one, a structure closely related to this compound, have been shown to possess significant anti-inflammatory effects mdpi.com. In studies using rat models of inflammation, these compounds demonstrated potent activity, with some showing efficacy comparable to the standard anti-inflammatory drug indomethacin mdpi.com. The anti-inflammatory mechanism of these pyridin-4-one derivatives is hypothesized to be linked to their iron-chelating properties, as key enzymes in the inflammatory pathway, such as cyclooxygenase, are heme-dependent mdpi.com.

The anti-inflammatory potential of the broader class of pyridine derivatives has been substantiated in various studies. For instance, 2,3-disubstituted pyridines have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade, showing significant efficacy in animal models of asthma nih.govnih.gov. The introduction of specific substituents onto the pyridine ring is a key strategy for optimizing this activity and improving the pharmacological profile of these compounds nih.gov.

Research suggests that the anti-inflammatory effects may also be related to the antioxidant properties of these molecules, given the involvement of free radicals in the inflammatory process mdpi.com.

Antioxidant Activity and Free Radical Scavenging

The chemical structure of pyridin-4-ol derivatives suggests a potential for antioxidant activity, partly due to their ability to chelate metal ions involved in the generation of reactive oxygen species (ROS) via Fenton-like reactions mdpi.com. The antioxidant capacity of phenolic compounds is well-established and often involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals mdpi.com.

Studies on related heterocyclic systems have provided evidence of this activity. For instance, certain 1,2,4-triazole derivatives containing a pyridine ring have demonstrated significant antioxidant and antiradical properties in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays mdpi.com. Some of these compounds exhibited scavenging activity superior to the standard antioxidants BHA and BHT mdpi.com. Similarly, novel dihydropyridine (B1217469) derivatives have been shown to be potent antioxidants capable of scavenging both oxygen and nitrogen radical species nih.gov.

The mechanism of action is believed to involve the stabilization of the resulting radical through resonance within the heterocyclic and aromatic ring systems. The presence of hydroxyl groups and specific substitutions on the rings can significantly influence the radical scavenging capacity of the molecule nih.gov.

Enzyme Inhibition Studies (e.g., Topoisomerase IIα, DprE1, Urease)

The ability of this compound and its analogs to inhibit specific enzymes is a key area of pharmacological investigation.

Topoisomerase IIα: This enzyme is a critical target for anticancer drugs due to its essential role in DNA replication and cell division in proliferating cells nih.gov. A series of dihydroxylated pyridines containing 4-fluorophenyl groups were synthesized and evaluated as topoisomerase IIα inhibitors nih.govnih.gov. The results indicated that the 4-fluorophenyl substitution was a key feature for achieving strong inhibition of the enzyme's activity nih.gov. This inhibition is a primary mechanism behind the antiproliferative effects observed for these compounds against various cancer cell lines nih.govrsc.org.

DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase): DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs researchgate.netnih.gov. Several classes of compounds have been identified as DprE1 inhibitors, including benzothiazinones, which act by forming a covalent bond with a cysteine residue in the enzyme's active site nih.gov. While this compound itself has not been explicitly identified as a DprE1 inhibitor in the reviewed literature, the search for new scaffolds that can inhibit this enzyme is an active area of research, and heterocyclic compounds remain promising candidates researchgate.net.

Urease: This nickel-containing enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, by neutralizing acidic environments. Inhibition of urease is therefore a viable strategy for treating these infections nih.gov. Various compounds have been studied as urease inhibitors. For example, ebselen, a seleno-organic compound, has shown potent inhibition of H. pylori urease activity at low micromolar concentrations nih.gov. While direct inhibition by this compound has not been reported, the general class of heterocyclic compounds is actively being explored for this purpose.

Table 3: Enzyme Inhibition Profile of Related Phenyl-Pyridine Compounds This table is interactive. You can sort and filter the data.

| Enzyme Target | Compound Class | Finding | Relevance | Reference |

|---|---|---|---|---|

| Topoisomerase IIα | Dihydroxylated 4-fluorophenylpyridines | Strong inhibition observed | Anticancer activity | nih.govnih.gov |

| DprE1 | Benzothiazinones, Nitroquinoxalines | Potent covalent and non-covalent inhibitors identified | Anti-tuberculosis activity | researchgate.netnih.gov |

Neuroprotective Effects

The potential neuroprotective effects of pyridine derivatives are an emerging area of interest. Research has focused on their ability to counteract processes involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

A study on a series of novel pyridine derivatives with carbamic functions found that they acted as potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's therapy. One of the most active compounds, a carbamate derivative, was also capable of inhibiting the self-aggregation of the Aβ42 peptide, a key event in the formation of amyloid plaques.

Furthermore, novel 1,4-dihydropyridine derivatives have demonstrated a promising neuroprotective profile in in-vitro models of neurodegeneration nih.gov. Their mechanism of action is believed to be multi-targeted, involving antioxidant and anti-inflammatory activities, as well as the inhibition of enzymes like GSK-3β, which is implicated in tau hyperphosphorylation nih.gov. In animal models, certain pyridine compounds have been shown to prevent the loss of neurons induced by neurotoxins, suggesting a direct protective effect on neural tissue. These findings highlight the potential of the pyridine scaffold in the development of therapies for complex neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Impact of Fluorine Position on Biological Activity

The position of the fluorine atom on the phenyl ring of 2-phenylpyridin-4-ol analogs can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. The electronegativity of fluorine can modulate the pKa of the pyridine ring and the hydrogen-bonding potential of the 4-hydroxyl group.

The biological activities of ortho-, meta-, and para-fluorinated analogs often vary due to steric and electronic effects. For instance, a fluorine atom in the ortho position can induce a conformational twist between the phenyl and pyridine rings, which may be favorable or unfavorable for binding to a specific biological target. In contrast, a meta or para substitution is less likely to cause a significant steric clash, but will still influence the molecule's electronic distribution and potential for intermolecular interactions.

A comparative study on a series of fluorinated N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share a similar biaryl core, demonstrated that the position of substituents on the phenyl ring significantly impacted their inhibitory activity against the FOXM1 protein mdpi.com. While this study focused on different substituents, the principle that positional changes of a halogen on the phenyl ring directly influence biological outcomes is highly relevant.

The following table summarizes the generalized effects of fluorine substitution at different positions on the phenyl ring based on common observations in medicinal chemistry.

| Fluorine Position | Potential Impact on Physicochemical Properties | Potential Consequences for Biological Activity |

| Ortho | - Induces a larger dihedral angle between the rings.- Can participate in intramolecular hydrogen bonding.- May block metabolic sites. | - Can lead to increased selectivity for a target.- May decrease binding affinity due to steric hindrance.- Can enhance metabolic stability. |

| Meta | - Primarily exerts an electronic (inductive) effect.- Has a moderate impact on lipophilicity. | - Can alter the binding affinity through modified electronic interactions with the target.- Less likely to cause significant steric effects compared to the ortho position. |

| Para | - Exerts a strong electronic (resonance and inductive) effect.- Can significantly influence the pKa of distal functional groups. | - Can enhance or decrease activity depending on the electronic requirements of the binding pocket.- May influence bioavailability and pharmacokinetic properties. |

Influence of Substituents on the Pyridine Ring

Modifications to the pyridine ring of this compound can have a profound impact on its biological activity by altering its electronic properties, solubility, and interaction with target proteins. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can tune the basicity of the pyridine nitrogen and the acidity of the 4-hydroxyl group, which are often key interaction points with biological macromolecules.